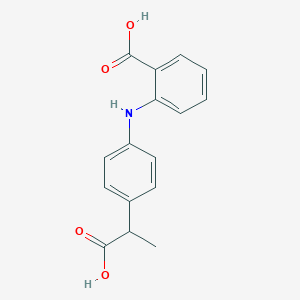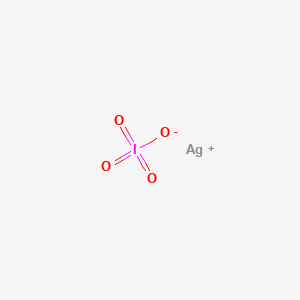
plata;periodate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La rifabutina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar los mecanismos de acción y resistencia de los antibióticos.
Biología: Investigado por sus efectos sobre la ARN polimerasa bacteriana y su papel en la inhibición del crecimiento bacteriano.
Medicina: Utilizado en ensayos clínicos para el tratamiento de diversas infecciones micobacterianas, incluida la MAC y la tuberculosis.
Mecanismo De Acción
La rifabutina ejerce sus efectos al inhibir la ARN polimerasa dependiente del ADN en bacterias susceptibles. Esta inhibición evita la transcripción del ADN bacteriano en ARN, lo que lleva a la supresión de la síntesis de proteínas bacterianas y finalmente causa la muerte celular . La rifabutina se dirige específicamente a la ARN polimerasa bacteriana sin afectar la enzima mamífera, lo que la convierte en un agente antimicrobiano eficaz .
Compuestos similares:
Rifampicina: Otro derivado de la rifamicina utilizado para tratar la tuberculosis y otras infecciones micobacterianas.
Rifapentina: Un derivado de la rifamicina con una vida media más larga, utilizado en el tratamiento de la tuberculosis.
Comparación:
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La rifabutina es un derivado semisintético de la rifamicina S. La síntesis implica múltiples pasos, incluida la modificación de la molécula de rifamicina S para introducir grupos funcionales específicos que mejoran su actividad antimicrobiana . Los pasos clave en la síntesis incluyen:
Hidroxilación: Introducción de grupos hidroxilo para aumentar la solubilidad.
Metilación: Adición de grupos metilo para mejorar la estabilidad.
Formación de espirocetal: Formación de un anillo espirocetal para mejorar la afinidad de unión a la ARN polimerasa bacteriana.
Métodos de producción industrial: La producción industrial de rifabutina implica la fermentación a gran escala de las bacterias productoras de rifamicina, seguida de la extracción y purificación de la rifamicina S. La modificación semisintética se lleva a cabo luego en una serie de reacciones químicas en condiciones controladas para producir rifabutina .
Tipos de reacciones:
Oxidación: La rifabutina puede sufrir reacciones de oxidación, lo que lleva a la formación de varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de rifabutina.
Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la molécula, alterando sus propiedades antimicrobianas.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, nucleófilos.
Productos principales formados:
Productos de oxidación: Derivados hidroxilados.
Productos de reducción: Formas reducidas del compuesto original.
Productos de sustitución: Derivados halogenados o sustituidos por nucleófilos.
Comparación Con Compuestos Similares
Rifampin: Another rifamycin derivative used to treat tuberculosis and other mycobacterial infections.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Comparison:
Propiedades
IUPAC Name |
silver;periodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKKEHXERVSKS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgIO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546741 | |
| Record name | Silver(1+) periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.770 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15606-77-6 | |
| Record name | Silver(1+) periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of silver(1+) periodate in analytical chemistry?
A1: Silver(1+) periodate can be utilized for the colorimetric determination of trace amounts of manganese in caustic soda []. This application highlights the compound's utility in analytical chemistry for detecting and quantifying specific analytes.
Q2: How is the application of silver(1+) periodate described in these research papers different from its potential use as a pharmaceutical compound?
A2: The provided research articles focus on the chemical properties and applications of silver(1+) periodate in analytical chemistry and inorganic synthesis [, ]. They do not explore its potential as a pharmaceutical compound. Therefore, questions related to pharmacokinetics, pharmacodynamics, toxicology, drug delivery, or other pharmaceutical-related aspects are not addressed in these studies and cannot be answered based on the provided information.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
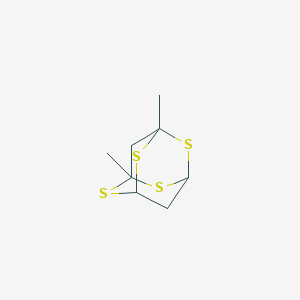
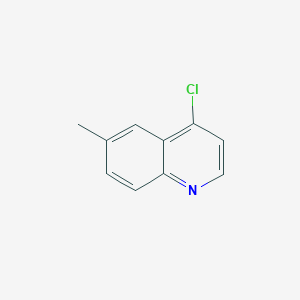

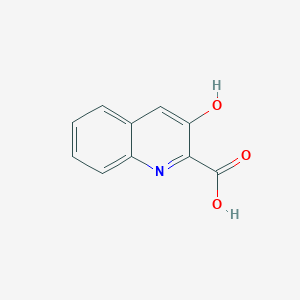
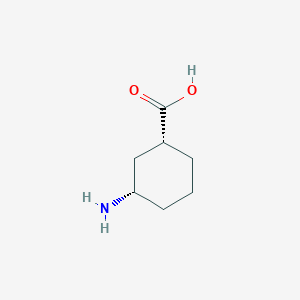

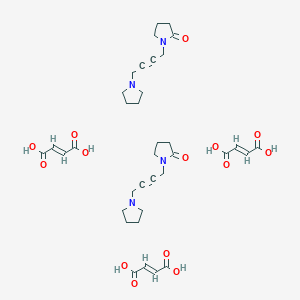

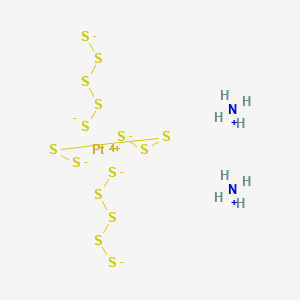
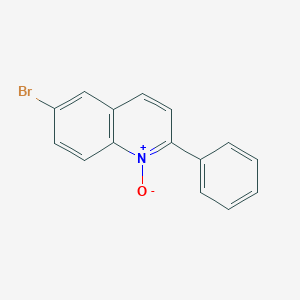
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
